REACTION_CXSMILES
|
[O-]P([O-])([O-])=O.[K+].[K+].[K+].CO[C:11]1[CH:12]=[CH:13][CH:14]=[C:15](OC)[C:16]=1[C:17]1C=CC=CC=1P(C1CCCCC1)C1CCCCC1.Br[C:39]1[N:44]=[CH:43][C:42]([OH:45])=[CH:41][CH:40]=1.B1(CC2C=CC=CC=2)C2CCCC1CCC2>C1COCC1.CCOC(C)=O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH2:17]([C:39]1[N:44]=[CH:43][C:42]([OH:45])=[CH:41][CH:40]=1)[C:16]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:0.1.2.3,9.10.11|
|
Name
|
K3PO4
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
0.64 g
|
Type
|
reactant
|
Smiles
|
COC=1C=CC=C(C1C=2C=CC=CC2P(C3CCCCC3)C4CCCCC4)OC
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.29 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=N1)O
|
Name
|
|
Quantity
|
103 mL
|
Type
|
reactant
|
Smiles
|
B1(C2CCCC1CCC2)CC3=CC=CC=C3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The organic phase was washed with 2M aqueous NaOH, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)C1=CC=C(C=N1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |